molecular formula C23H26N2O3 B11055792 1-(3-Ethoxyphenyl)-3-(4-phenylpiperidin-1-yl)pyrrolidine-2,5-dione

1-(3-Ethoxyphenyl)-3-(4-phenylpiperidin-1-yl)pyrrolidine-2,5-dione

Cat. No.: B11055792
M. Wt: 378.5 g/mol
InChI Key: ATTUGCUEQXGPOY-UHFFFAOYSA-N
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Description

1-(3-Ethoxyphenyl)-3-(4-phenylpiperidin-1-yl)pyrrolidine-2,5-dione is a complex organic compound that belongs to the class of pyrrolidine derivatives This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a phenylpiperidinyl group, and a pyrrolidine-2,5-dione core

Preparation Methods

The synthesis of 1-(3-Ethoxyphenyl)-3-(4-phenylpiperidin-1-yl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Ethoxyphenyl Group: This step involves the substitution reaction where an ethoxyphenyl group is introduced to the pyrrolidine-2,5-dione core.

    Attachment of the Phenylpiperidinyl Group: The final step involves the coupling of the phenylpiperidinyl group to the intermediate compound, often using reagents such as palladium catalysts.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

1-(3-Ethoxyphenyl)-3-(4-phenylpiperidin-1-yl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens can be replaced by other nucleophiles under suitable conditions.

Common reagents used in these reactions include acids, bases, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and pain management.

    Pharmacology: The compound is studied for its interactions with biological targets, including receptors and enzymes, to understand its pharmacokinetic and pharmacodynamic properties.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules, contributing to the development of new materials and chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Ethoxyphenyl)-3-(4-phenylpiperidin-1-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets in the body. It may bind to receptors or enzymes, modulating their activity and leading to physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-(3-Ethoxyphenyl)-3-(4-phenylpiperidin-1-yl)pyrrolidine-2,5-dione can be compared with other pyrrolidine derivatives, such as:

    1-(3-Methoxyphenyl)-3-(4-phenylpiperidin-1-yl)pyrrolidine-2,5-dione: Similar structure but with a methoxy group instead of an ethoxy group.

    1-(3-Chlorophenyl)-3-(4-phenylpiperidin-1-yl)pyrrolidine-2,5-dione:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C23H26N2O3

Molecular Weight

378.5 g/mol

IUPAC Name

1-(3-ethoxyphenyl)-3-(4-phenylpiperidin-1-yl)pyrrolidine-2,5-dione

InChI

InChI=1S/C23H26N2O3/c1-2-28-20-10-6-9-19(15-20)25-22(26)16-21(23(25)27)24-13-11-18(12-14-24)17-7-4-3-5-8-17/h3-10,15,18,21H,2,11-14,16H2,1H3

InChI Key

ATTUGCUEQXGPOY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)N2C(=O)CC(C2=O)N3CCC(CC3)C4=CC=CC=C4

Origin of Product

United States

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